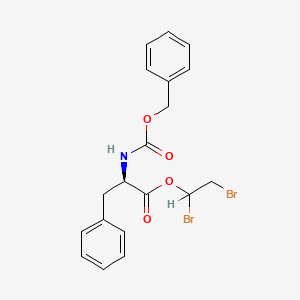
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- is an organic compound with the molecular formula C19H19Br2NO4 and a molecular weight of 485.17 . This compound is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group, a phenyl group, and a dibromoethyl ester moiety. It is typically a solid, appearing as white to light yellow crystals .
Preparation Methods
The synthesis of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- involves several steps. One common method is the condensation reaction of N-Cbz-alanine with substituted phenols in the presence of N,N’-dicyclohexylcarbodimide (DCC) and pyridine, or DCC and 4-dimethylaminopyridine (DMAP) . The yields of the reactions in the presence of DCC and DMAP are generally higher than those in DCC and pyridine . The target products are characterized by techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethyl ester moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Condensation Reactions: As mentioned earlier, the compound can be synthesized through condensation reactions involving N-Cbz-alanine and substituted phenols.
Common reagents used in these reactions include N,N’-dicyclohexylcarbodimide (DCC), pyridine, 4-dimethylaminopyridine (DMAP), and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- has several scientific research applications:
Chemistry: It is used in the synthesis of novel amino acid derivatives and peptides.
Biology: The compound has been studied for its bioactivity, including fungicidal and insecticidal properties.
Medicine: It is used in the development of therapeutic agents and peptidomimetics.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- involves its interaction with molecular targets and pathways. The compound’s bioactivity, such as its fungicidal and insecticidal properties, is likely due to its ability to interfere with specific biological processes in target organisms . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl Alanine (Phenylalanine) Substituted-phenyl Esters: These compounds also feature a Cbz protecting group and phenyl group but differ in their ester moieties.
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 1,2-dibromoethyl ester: This compound is similar in structure but contains phenylalanine instead of alanine.
The uniqueness of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64286-95-9 |
|---|---|
Molecular Formula |
C19H19Br2NO4 |
Molecular Weight |
485.2 g/mol |
IUPAC Name |
1,2-dibromoethyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m1/s1 |
InChI Key |
MKSYZNVUGBAASI-TZHYSIJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


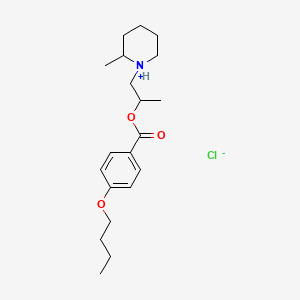
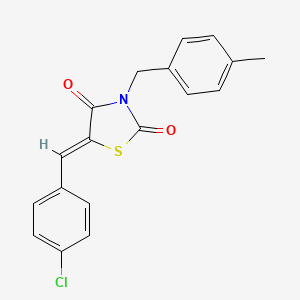


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

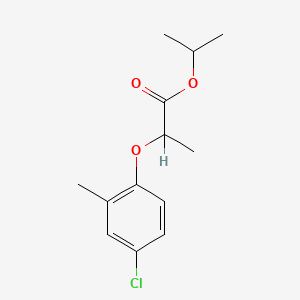
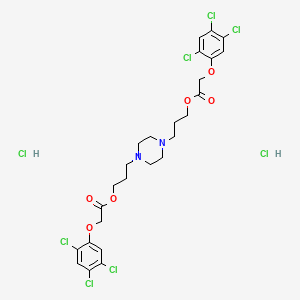

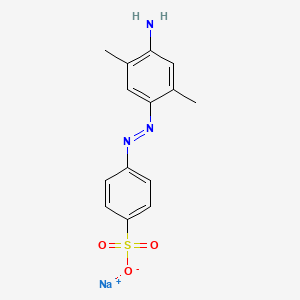
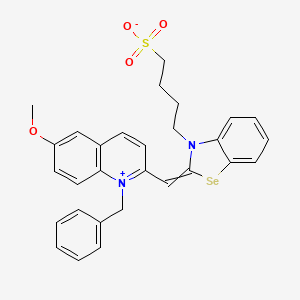
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
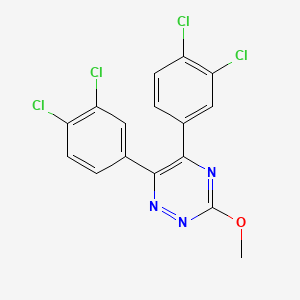
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)
